2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-methyl-3-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-11-20-14(22-25-11)9-23-7-5-12(6-8-23)10-24-15-4-2-3-13(21-15)16(17,18)19/h2-4,12H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJNRDQCSLYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an acyl chloride or ester under dehydrating conditions. For example, 5-methyl-1,2,4-oxadiazole-3-carboxylic acid can be prepared by cyclization of the corresponding hydrazide with acetic anhydride .
-
Piperidine Derivative Synthesis: : The piperidine ring is often introduced via reductive amination. For instance, 4-piperidone can be reacted with formaldehyde and a suitable amine to yield the desired piperidine derivative .
-
Coupling Reactions: : The oxadiazole and piperidine moieties are then coupled using a suitable linker, such as a methylene bridge, often introduced through a nucleophilic substitution reaction.
-
Final Assembly: : The trifluoromethylpyridine ring is introduced in the final step, typically through a nucleophilic aromatic substitution reaction, where the piperidine-oxadiazole intermediate reacts with a trifluoromethyl-substituted pyridine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines or alcohols derived from the oxadiazole ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the bioactivity and metabolic stability of compounds.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxadiazole ring is particularly significant due to its known pharmacophoric properties .
Industry
In the industrial sector, this compound can be used in the development of new agrochemicals, such as herbicides or insecticides, due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions with the target site. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Oxadiazole Motifs
Compound 39 (3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)
- Key Features : Shares the 5-methyl-1,2,4-oxadiazole and trifluoromethylpyridine groups but incorporates a pyrrole-carboxamide scaffold instead of a pyridine-methoxy linker.
- Synthesis : Yield = 15%; LCMS purity = 99.69%; HPLC purity = 98.36% .
- Significance : High purity suggests favorable synthetic reproducibility, though low yield may reflect challenges in oxadiazole coupling reactions.
BK10138 (2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole)
- Key Features : Replaces pyridine with benzothiazole and uses a piperazine ring instead of piperidine.
- Molecular Weight : 315.39 g/mol vs. ~354 g/mol (estimated for the target compound) .
- Significance : The benzothiazole moiety may enhance π-π stacking interactions in target binding but reduce solubility compared to pyridine derivatives.
GSK1292263 (3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole)
- Key Features : Substitutes trifluoromethyl with a methylsulfonylphenyl group and introduces an isopropyl-oxadiazole.
Functional Analogues with Trifluoromethylpyridine Cores
Compound 74 (N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine)
- Key Features : Integrates a benzoimidazole-amine linker and phenethyl-piperidine group.
- Synthesis : Yield = 58%; Rf = 0.45 (10% MeOH/DCM) .
- Significance : Higher yield than Compound 39, likely due to optimized bromomethylpyridine coupling .
Compound 51 (N-(1-(3-bromoisoxazol-5-yl)ethyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Challenges : Low yields (e.g., 15% for Compound 39) highlight difficulties in oxadiazole coupling reactions, suggesting the need for optimized catalysts or protecting-group strategies .
Purity vs. Bioactivity : High-purity compounds like Compound 39 are advantageous for preclinical studies, though structural variations (e.g., benzothiazole in BK10138) may alter target selectivity .
Functional Group Impact : The trifluoromethyl group in the target compound improves metabolic stability compared to methylsulfonyl (GSK1292263) or bromo (Compound 51) substituents .
Biological Activity
The compound 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. In particular, compounds with similar structures have shown promise in inhibiting TGF-β type I receptor kinase (ALK5) and p38α MAP kinase, which are critical in cancer progression and fibrosis .
Anticancer Activity
- Inhibition of Kinases :
- Cell Proliferation Studies :
- In vitro studies demonstrated that the compound significantly reduced cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole moiety often exhibit antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A recent study explored the anti-proliferative effects of a related oxadiazole derivative on human cancer cell lines. The results indicated a dose-dependent reduction in viability, with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin.
-
Case Study 2: Kinase Inhibition
- In a systematic evaluation of structural analogs, researchers found that modifications to the piperidine ring enhanced the selectivity for ALK5 inhibition while maintaining low toxicity profiles in non-cancerous cells.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Kinase Inhibition | ALK5 | 7.68 - 13.70 | |
| Cell Proliferation | Cancer Cell Lines | Varies | Case Study 1 |
| Antimicrobial | Various Bacteria | Not Specified | Related Compounds |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Activity Outcome |
|---|---|---|
| Base Compound | None | Moderate activity |
| Piperidine Modification | Increased chain length | Enhanced ALK5 inhibition |
| Trifluoromethyl Group Addition | Increased lipophilicity | Improved cell permeability |
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
Answer: The synthesis involves multi-step reactions, including:
- Step 1: Formation of the 5-methyl-1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a methyl donor (e.g., acetic anhydride) .
- Step 2: Alkylation of the piperidine ring using a methylene linker (e.g., bromomethyl derivatives) under basic conditions (K₂CO₃, DMF) .
- Step 3: Coupling the oxadiazole-piperidine intermediate to the trifluoromethylpyridine core via nucleophilic aromatic substitution (methoxy group displacement) .
Purity Optimization:
- Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
- Final compound purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR: Resolve piperidine and oxadiazole proton environments. The trifluoromethyl group (δ ~120 ppm in ¹³C) and pyridine aromatic protons (δ 7.5–8.5 ppm) are diagnostic .
- FTIR: Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
Answer:
- In vitro enzyme assays: Screen against kinases (e.g., PI3K, EGFR) or antimicrobial targets (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility testing: Employ shake-flask methods in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinases) .
- Impurity interference: Re-synthesize batches with ≥98% purity and re-test activity .
- Structural analogs: Compare activity of derivatives (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophoric groups .
Example: A 2021 study found conflicting IC₅₀ values (2 µM vs. 10 µM) for kinase inhibition; re-evaluation under uniform ATP concentrations resolved discrepancies .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Systematic substitution: Synthesize analogs with modified groups (e.g., oxadiazole → thiadiazole, piperidine → pyrrolidine) .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding modes to targets like CYP450 enzymes .
- 3D-QSAR: Develop CoMFA/CoMSIA models to correlate substituent electronegativity with antimicrobial activity .
Q. Table 1: SAR of Key Derivatives
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| A | Trifluoromethyl → H | 10-fold ↓ kinase inhibition |
| B | Oxadiazole → 1,3,4-thiadiazole | Retained antimicrobial activity |
| C | Piperidine → cyclohexyl | ↑ Metabolic stability |
Q. How can researchers design experiments to optimize metabolic stability?
Answer:
- In vitro microsomal assays: Incubate compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
- Metabolite identification: Use UPLC-QTOF to detect oxidative metabolites (e.g., piperidine N-oxidation) .
- Structural shielding: Introduce bulky groups (e.g., tert-butyl) near metabolic hotspots (e.g., piperidine N) to block CYP450 access .
Q. What experimental designs are effective for elucidating the mechanism of action?
Answer:
- Target deconvolution: Combine affinity chromatography (immobilized compound) with proteomics to identify binding partners .
- CRISPR-Cas9 knockouts: Validate target relevance by deleting suspected genes (e.g., kinase X) and measuring resistance .
- Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis regulators) .
Q. How should researchers address low solubility in aqueous buffers?
Answer:
- Co-solvent systems: Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays .
- Prodrug synthesis: Introduce phosphate or PEG groups to enhance hydrophilicity .
- Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) and assess stability via dynamic light scattering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
